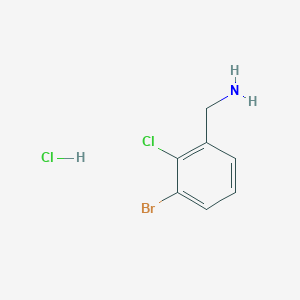![molecular formula C22H20ClN5O2 B14093497 8-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093497.png)
8-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex heterocyclic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with an imidazolidine ring and substituted with various phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized through a series of condensation reactions involving formamide and cyanamide, followed by cyclization.
Imidazolidine Ring Formation: The imidazolidine ring is introduced via a cyclization reaction involving a diamine and a carbonyl compound.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
8-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Oxides of the original compound
Reduction Products: Reduced derivatives with altered functional groups
Substitution Products: Compounds with substituted nucleophiles at the chlorophenyl group
科学的研究の応用
8-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 8-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- 8-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
Uniqueness
The uniqueness of 8-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific substitution pattern and the presence of the imidazolidine ring fused to the purine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H20ClN5O2 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
6-(3-chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-6-3-4-7-15(14)13-28-20(29)18-19(25(2)22(28)30)24-21-26(10-11-27(18)21)17-9-5-8-16(23)12-17/h3-9,12H,10-11,13H2,1-2H3 |
InChIキー |
AMDGWIOHVJUTKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCN4C5=CC(=CC=C5)Cl)N(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093420.png)

![3-(5-fluoro-2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093427.png)
![ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14093436.png)
![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14093437.png)
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B14093441.png)
![8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14093444.png)

![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093460.png)
![3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine](/img/structure/B14093465.png)
![6-(4-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B14093471.png)
![5,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093474.png)
![2-(2-Methoxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093478.png)

